N,N,N',N',N'',N''-Hexaethylsilanetriamine

Overview

Description

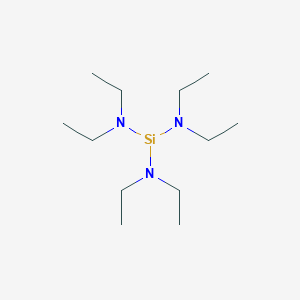

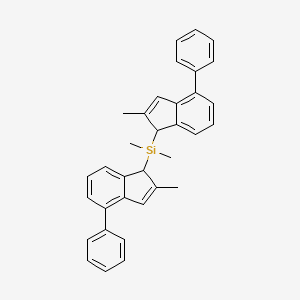

N,N,N’,N’,N’‘,N’'-Hexaethylsilanetriamine is a chemical compound with the molecular formula C12H31N3Si . It is also known as tris(diethylamino)silane .

Molecular Structure Analysis

The molecular formula of N,N,N’,N’,N’‘,N’'-Hexaethylsilanetriamine is CHNSi. It has an average mass of 245.480 Da and a monoisotopic mass of 245.228729 Da .Scientific Research Applications

Biocidal Functionalization

The synthesis of biocidal polysiloxane with N-halamine pendants, created by reacting an N-halamine precursor with poly(methylhydrosiloxane), demonstrates a significant application. This compound, when impregnated into inert polyethylene fibers, forms a coating layer for antibacterial application, showing effective biocidal activities against bacteria like Staphylococcus aureus and Escherichia coli. This approach utilizes environmentally friendly CO2 as a solvent and can be applied to various substrates without the need for covalent bonds to attach biocidal moieties (Chen et al., 2017).

Polysiloxane-Immobilized Amine Ligands

Another research avenue involves polysiloxane-immobilized amine and diamine ligand systems. These are synthesized via hydrolytic condensation, and solid-state nuclear magnetic resonance (NMR) spectroscopy is key in identifying the structure of the resultant products. This methodology is significant for characterizing polysiloxane structures and understanding their interaction with metal ions, contributing to fields like material science and catalysis (Yang et al., 1997).

Nitrogen-Containing Disinfection Byproducts

Research into nitrogen-containing disinfection byproducts (N-DBPs) reveals their potential toxicity. Studies show the formation of various N-DBPs, like dichloroacetonitrile and N-nitrosodimethylamine, from dissolved organic nitrogen upon treatment with disinfectants. This research is crucial for understanding the environmental and health impacts of N-DBPs in water treatment processes (Lee, Westerhoff, & Croué, 2007).

Soil Organic Nitrogen Analysis

Nitrogen K-edge XANES spectroscopy is employed for a comprehensive overview of spectral features of major nitrogen functions in soil and environmental samples. This technique aids in understanding the molecular composition and ecological functions of 'unknown nitrogen' in soil and environmental contexts, thereby contributing to soil science and environmental studies (Leinweber et al., 2007).

N-Halamine Antibacterial Properties

Studies into N-halamine polysiloxanes demonstrate their effective antibacterial properties. For example, research shows that coatings formed by polysiloxane with fluorinated pendants exhibit faster inactivation against bacteria due to the orientation of N-halamine groups on the surface. This research has implications for developing antibacterial surfaces and materials (Chen et al., 2021).

Liquid Chromatography Applications

Enhanced-fluidity liquid mobile phases, like n-hexane-CO2 mixtures, have been explored in normal-phase high-performance liquid chromatography (HPLC). This application shows significant potential for improved efficiency and decreased peak asymmetry in chromatographic separations, important for chemical analysis and pharmaceutical industries (Lee & Olesik, 1995).

Safety and Hazards

properties

InChI |

InChI=1S/C12H30N3Si/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIMEQCENSABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576370 | |

| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N',N'',N''-Hexaethylsilanetriamine | |

CAS RN |

15730-66-2 | |

| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)